6'-Chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-c]pyridin]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Chloro-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-c]pyridin]-2’-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique spiro structure, which involves a piperidine ring fused to a pyrrolo[3,2-c]pyridine system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-c]pyridin]-2’-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable piperidine derivative with a pyrrolo[3,2-c]pyridine precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
6’-Chloro-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-c]pyridin]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorine atom at the 6’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different properties.
Wissenschaftliche Forschungsanwendungen
6’-Chloro-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-c]pyridin]-2’-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6’-Chloro-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-c]pyridin]-2’-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
- Tert-butyl 6’-chloro-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-b]pyridine]-1-carboxylate
Uniqueness
6’-Chloro-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-c]pyridin]-2’-one stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6’ position further enhances its reactivity and potential for functionalization, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H12ClN3O |
---|---|
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
6-chlorospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C11H12ClN3O/c12-9-5-8-7(6-14-9)11(10(16)15-8)1-3-13-4-2-11/h5-6,13H,1-4H2,(H,15,16) |
InChI-Schlüssel |
QXBNPVQAFZSWQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12C3=CN=C(C=C3NC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.